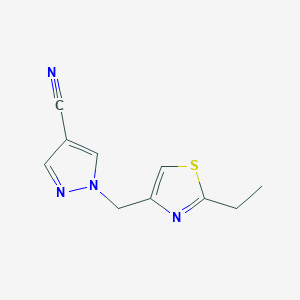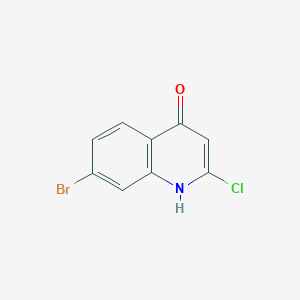
3-(3-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 3-(3-clorobencil)-1-metilpiperidin-4-amina es un compuesto químico que pertenece a la clase de derivados de piperidina. Se caracteriza por la presencia de un grupo clorobencilo unido a un anillo de piperidina, que está además sustituido con un grupo metilo y un grupo amina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 3-(3-clorobencil)-1-metilpiperidin-4-amina normalmente implica varios pasos, comenzando a partir de precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar mediante una reacción de ciclación que implica materiales de partida adecuados, como el 1,5-diaminopentano.
Introducción del grupo clorobencilo: El grupo clorobencilo se puede introducir mediante una reacción de sustitución nucleófila usando cloruro de 3-clorobencilo y el intermedio de piperidina.
Metilación: El grupo metilo se puede agregar mediante una reacción de metilación usando yoduro de metilo o un agente metilante similar.
Formación de la sal de clorhidrato: El paso final implica la formación de la sal de clorhidrato haciendo reaccionar la amina con ácido clorhídrico.
Métodos de producción industrial
La producción industrial del clorhidrato de 3-(3-clorobencil)-1-metilpiperidin-4-amina puede implicar la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 3-(3-clorobencil)-1-metilpiperidin-4-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidróxido de sodio en medio acuoso para la sustitución nucleófila.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de derivados de aminas reducidas.
Sustitución: Formación de derivados de bencilo sustituidos.
Aplicaciones Científicas De Investigación
El clorhidrato de 3-(3-clorobencil)-1-metilpiperidin-4-amina tiene varias aplicaciones de investigación científica:
Química medicinal: Se utiliza como intermedio en la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Estudios biológicos: El compuesto se puede utilizar en estudios para comprender su interacción con objetivos biológicos, como receptores o enzimas.
Aplicaciones industriales: Se puede utilizar en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 3-(3-clorobencil)-1-metilpiperidin-4-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a receptores o enzimas, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
3-(3-clorobencil)piperidina: Estructura similar pero carece de los grupos metilo y amina.
1-metil-4-piperidinol: Contiene un anillo de piperidina con un grupo metilo, pero carece del grupo clorobencilo.
4-aminopiperidina: Contiene un anillo de piperidina con un grupo amina, pero carece de los grupos clorobencilo y metilo.
Singularidad
El clorhidrato de 3-(3-clorobencil)-1-metilpiperidin-4-amina es único debido a la combinación de sus grupos clorobencilo, metilo y amina, que confieren propiedades químicas y biológicas específicas. Esta singularidad lo hace valioso para aplicaciones específicas donde se desean estas propiedades.
Propiedades
Fórmula molecular |
C13H20Cl2N2 |
|---|---|
Peso molecular |
275.21 g/mol |
Nombre IUPAC |
3-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C13H19ClN2.ClH/c1-16-6-5-13(15)11(9-16)7-10-3-2-4-12(14)8-10;/h2-4,8,11,13H,5-7,9,15H2,1H3;1H |
Clave InChI |
GUYQPZROKSCKGL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(C(C1)CC2=CC(=CC=C2)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


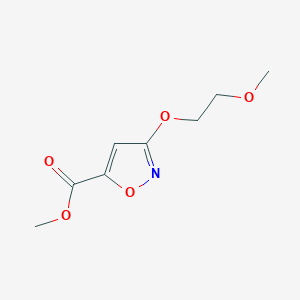
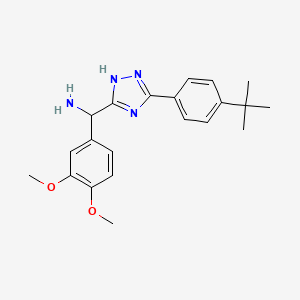
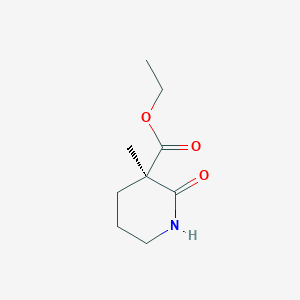
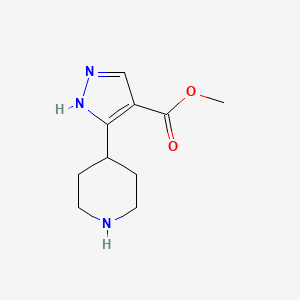
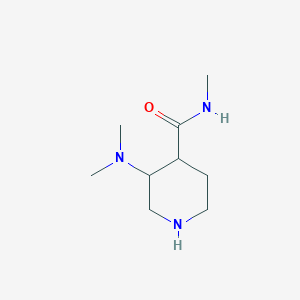
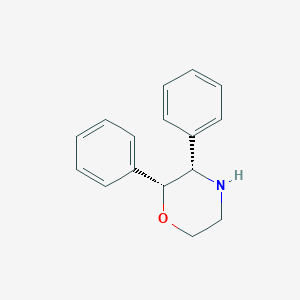
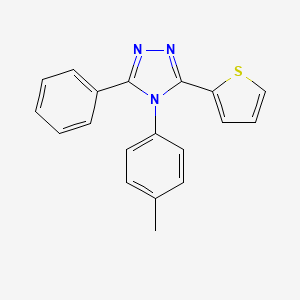
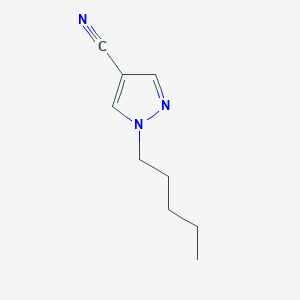
![6-Methyl-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B11777501.png)
![7-Chloro-4-ethoxy-2-hydrazinylbenzo[d]thiazole](/img/structure/B11777503.png)

